

# physical and chemical properties of 4-Chloro-3-nitrophenylacetic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Chloro-3-nitrophenylacetic acid

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An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of **4-Chloro-3-nitrophenylacetic Acid**

## Abstract

This technical guide provides a comprehensive overview of **4-Chloro-3-nitrophenylacetic acid** (CAS No. 37777-68-7), a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its core physical and chemical properties, provides validated protocols for its synthesis and characteristic reactions, and offers expert interpretation of its spectral data. This guide is intended for researchers, chemists, and process development scientists who require a thorough understanding of this versatile molecule for applications in organic synthesis and drug discovery.

## Chemical Identity and Structure

**4-Chloro-3-nitrophenylacetic acid** is a substituted phenylacetic acid derivative. The presence of three distinct functional moieties—a carboxylic acid, an aromatic nitro group, and a chloro substituent—imparts a unique combination of reactivity and electronic properties, making it a valuable building block for more complex molecules.

- IUPAC Name: 2-(4-Chloro-3-nitrophenyl)acetic acid
- Synonyms: 4-Chloro-3-nitrobenzeneacetic acid, (4-chloro-3-nitrophenyl)acetic acid

- CAS Number: 37777-68-7
- Molecular Formula:  $C_8H_6ClNO_4$
- Molecular Weight: 215.59 g/mol

The molecular structure features a benzene ring substituted at position 1 with an acetic acid group, at position 4 with a chlorine atom, and at position 3 with a nitro group.

Caption: 2D Structure of **4-Chloro-3-nitrophenylacetic acid**.

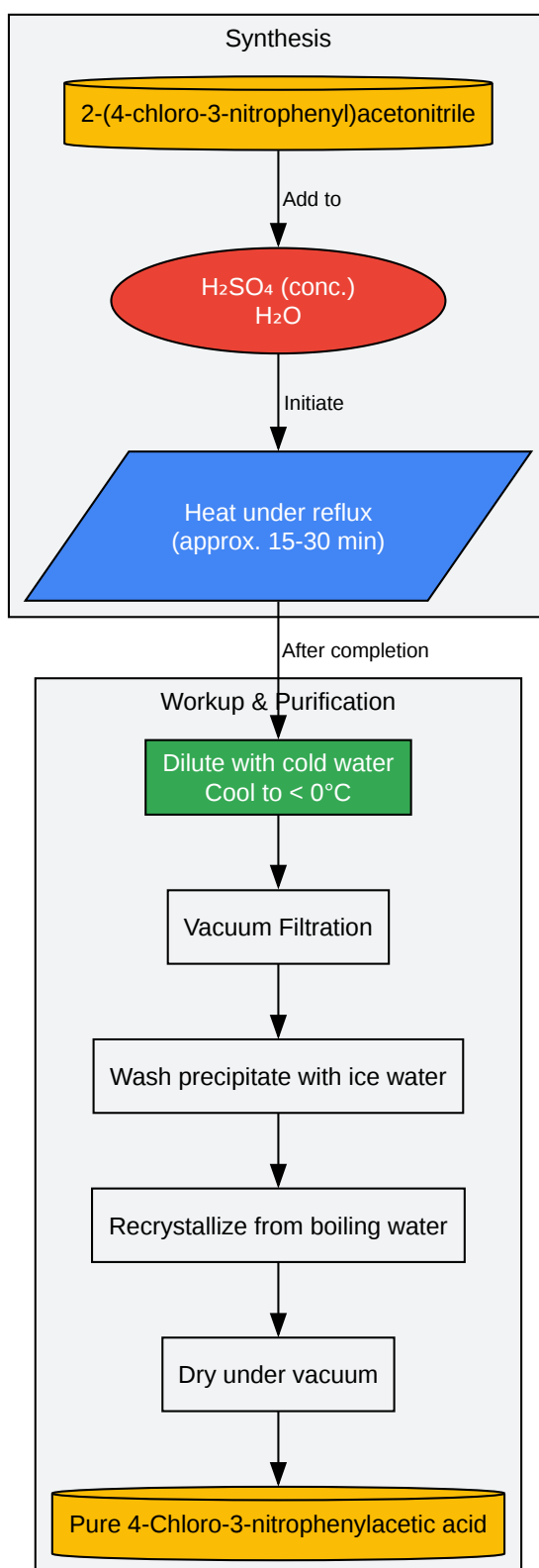
## Physicochemical Properties

The physical properties of **4-Chloro-3-nitrophenylacetic acid** are summarized below. These properties are essential for determining appropriate handling, storage, and reaction conditions.

Property	Value	Source(s)
Appearance	Pale yellow powder	
Melting Point	101-107 °C	[1]
Boiling Point	401.6 ± 30.0 °C (Predicted)	[1]
Density	1.532 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
pKa	3.91 ± 0.10 (Predicted)	[2]
Solubility	Soluble in methanol.	[2]
Storage Temperature	0-8 °C, Sealed in dry conditions.	

## Synthesis and Purification

The most direct and industrially relevant synthesis of **4-Chloro-3-nitrophenylacetic acid** is the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 2-(4-chloro-3-nitrophenyl)acetonitrile. The following protocol is adapted from a validated procedure for a structurally analogous compound, demonstrating high reliability and yield.[3][4]



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Caption: Workflow for the synthesis and purification of **4-Chloro-3-nitrophenylacetic acid**.

## Protocol: Acid Hydrolysis of 2-(4-chloro-3-nitrophenyl)acetonitrile

**Causality:** This protocol utilizes strong acid ( $\text{H}_2\text{SO}_4$ ) and heat to hydrolyze the nitrile ( $-\text{C}\equiv\text{N}$ ) group to a carboxylic acid ( $-\text{COOH}$ ). The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide.[4] Using a mixture of concentrated acid and water provides the necessary catalytic and stoichiometric reagents.

- **Reaction Setup:** In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, prepare a dilute sulfuric acid solution by cautiously adding 3 volumes of concentrated sulfuric acid to 2 volumes of water.
  - **Expert Insight:** The order of addition (acid to water) is critical to safely dissipate the heat of dilution. The specific concentration is optimized to ensure efficient hydrolysis while minimizing charring, a common side reaction in vigorous acid-catalyzed reactions.[3]
- **Initiation:** To the stirred, warm acid solution, add 2-(4-chloro-3-nitrophenyl)acetonitrile in portions. An exothermic reaction will commence.
- **Reflux:** Once the initial exotherm subsides, heat the mixture to a gentle boil (reflux) for approximately 15-30 minutes. The reaction is typically complete when the oily nitrile layer has fully dissolved.
  - **Self-Validation:** Completion can be monitored by thin-layer chromatography (TLC), sampling the reaction mixture periodically and eluting against a standard of the starting material.
- **Workup:** Cool the reaction mixture slightly and carefully pour it over an equal volume of crushed ice with stirring. This precipitates the crude product while keeping inorganic salts in solution.
- **Isolation:** Cool the slurry in an ice bath to below  $0^\circ\text{C}$  to maximize precipitation. Collect the crude **4-Chloro-3-nitrophenylacetic acid** by vacuum filtration.
- **Purification:** Wash the filter cake thoroughly with several portions of ice-cold water to remove residual sulfuric acid. For high purity, recrystallize the crude solid from boiling water. The

product's solubility is low in cold water but increases significantly at higher temperatures, allowing for effective purification.[3]

- Drying: Dry the purified, pale-yellow crystalline product under vacuum to a constant weight. The expected melting point should be in the range of 101-107°C.[1]

## Spectroscopic Characterization

Full experimental spectra for **4-Chloro-3-nitrophenylacetic acid** are not widely published. However, based on its structure and data from close analogues, a detailed and reliable interpretation can be provided.

### <sup>1</sup>H NMR Spectroscopy (Expected)

- Aromatic Region (7.5-8.2 ppm): The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets.
  - The proton at C5 (between the Cl and CH<sub>2</sub>COOH groups) is expected to be a doublet, coupled to the proton at C6.
  - The proton at C6 (adjacent to the CH<sub>2</sub>COOH group) will likely be a doublet of doublets, coupled to both the C5 and C2 protons.
  - The proton at C2 (adjacent to the nitro group) will be the most deshielded due to the strong electron-withdrawing effect of the NO<sub>2</sub> group and will appear as a doublet.
- Methylene Protons (approx. 3.7 ppm): The two protons of the CH<sub>2</sub> group will appear as a sharp singlet. Its chemical shift is downfield from a typical alkyl proton due to the deshielding effects of the adjacent aromatic ring and carboxylic acid group.
- Carboxylic Acid Proton (10-12 ppm): The acidic proton of the -COOH group will appear as a broad singlet, significantly downfield. Its presence can be confirmed by a D<sub>2</sub>O exchange experiment, which will cause the peak to disappear.

### <sup>13</sup>C NMR Spectroscopy (Expected)

- Carbonyl Carbon (approx. 175-178 ppm): The carboxylic acid carbon is the most deshielded non-aromatic carbon.

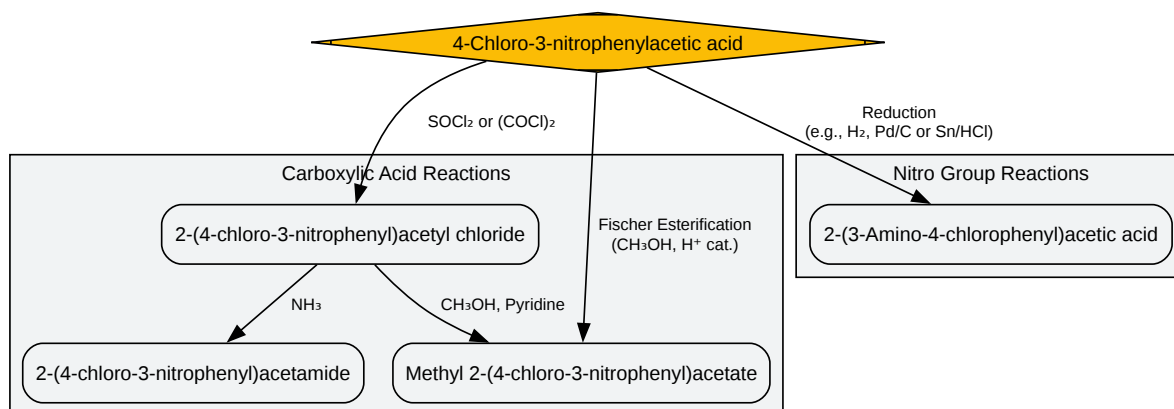
- **Aromatic Carbons (120-150 ppm):** Six distinct signals are expected. The carbon bearing the nitro group (C3) and the carbon bearing the chloro group (C4) will be significantly influenced by the substituents. The carbon attached to the acetic acid moiety (C1) will also have a characteristic shift.
- **Methylene Carbon (approx. 40-42 ppm):** The CH<sub>2</sub> carbon signal will appear in the aliphatic region, shifted downfield by the adjacent electron-withdrawing groups.

## Infrared (IR) Spectroscopy (Expected)

- **O-H Stretch (Carboxylic Acid):** A very broad band from approximately 2500-3300 cm<sup>-1</sup>, characteristic of the hydrogen-bonded -OH group in a carboxylic acid dimer.
- **C=O Stretch (Carbonyl):** A strong, sharp absorption band around 1700-1725 cm<sup>-1</sup>.
- **N-O Stretch (Nitro Group):** Two strong bands are expected: an asymmetric stretch around 1520-1550 cm<sup>-1</sup> and a symmetric stretch around 1340-1360 cm<sup>-1</sup>.
- **C-Cl Stretch:** A band in the fingerprint region, typically around 700-800 cm<sup>-1</sup>.

## Chemical Reactivity and Applications

The utility of **4-Chloro-3-nitrophenylacetic acid** as a synthetic intermediate stems from the distinct reactivity of its functional groups. It serves as a precursor in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and agrochemicals.<sup>[4]</sup>



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Caption: Key reaction pathways for **4-Chloro-3-nitrophenylacetic acid**.

## Fischer Esterification

Causality: The direct conversion of the carboxylic acid to its corresponding ester is achieved by heating with an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g.,  $\text{H}_2\text{SO}_4$ ). This is an equilibrium-limited reaction. To drive the reaction to completion, the alcohol is typically used in large excess (acting as the solvent), and/or water is removed as it is formed.<sup>[5]</sup>  
<sup>[6]</sup>

Protocol: Synthesis of Methyl 4-Chloro-3-nitrophenylacetate

- Dissolve **4-Chloro-3-nitrophenylacetic acid** (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq).
- Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
- Heat the reaction mixture to reflux (approx.  $65^\circ\text{C}$  for methanol) and stir until the reaction is complete (monitor by TLC).<sup>[5]</sup>

- Cool the mixture and remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent like ethyl acetate.
- Wash the organic phase with a saturated aqueous solution of  $\text{NaHCO}_3$  to neutralize the acid catalyst, followed by a brine wash.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the ester product.

## Reduction of the Nitro Group

**Causality:** The nitro group is readily reduced to a primary amine, a crucial transformation for building many pharmaceutical scaffolds. Catalytic hydrogenation is a clean and efficient method. The catalyst (e.g., Palladium on Carbon) facilitates the reaction between hydrogen gas and the nitro group on the catalyst surface.

**Protocol:** Synthesis of 2-(3-Amino-4-chlorophenyl)acetic acid

- In a hydrogenation vessel, dissolve **4-Chloro-3-nitrophenylacetic acid** (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
- Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 1-5 mol%).
- Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) before introducing hydrogen gas (typically via a balloon or a pressurized system).
- Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the uptake of hydrogen ceases.
- Monitor the reaction by TLC to confirm the disappearance of the starting material.
- Once complete, carefully purge the vessel again with an inert gas to remove excess hydrogen.
- Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.



- Safety Note: The catalyst can be pyrophoric upon exposure to air after the reaction; ensure the filter cake is kept wet with solvent during filtration and handled appropriately.
- Remove the solvent from the filtrate under reduced pressure to yield the crude amino acid product, which can be purified by recrystallization.

## Safety and Handling

**4-Chloro-3-nitrophenylacetic acid** should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- GHS Hazard Statements: H315 (Causes skin irritation).[\[1\]](#)
- GHS Precautionary Statements:
  - P264: Wash skin thoroughly after handling.
  - P280: Wear protective gloves/eye protection/face protection.
  - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
  - P332+P313: If skin irritation occurs: Get medical advice/attention.
- Incompatible Materials: Strong oxidizing agents.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

## Conclusion

**4-Chloro-3-nitrophenylacetic acid** is a synthetically versatile intermediate whose value is defined by the orthogonal reactivity of its functional groups. The carboxylic acid allows for the formation of esters and amides, while the nitro group can be readily converted into an amine, opening pathways to a wide array of heterocyclic and substituted aniline structures. The protocols and data presented in this guide provide a robust framework for the effective use and understanding of this compound in a research and development setting.

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- To cite this document: BenchChem. [physical and chemical properties of 4-Chloro-3-nitrophenylacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2775090#physical-and-chemical-properties-of-4-chloro-3-nitrophenylacetic-acid]

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